molecular formula C14H18O2 B8488680 Benzyl 3,3-dimethylpent-4-enoate CAS No. 60066-73-1

Benzyl 3,3-dimethylpent-4-enoate

Cat. No. B8488680
CAS RN: 60066-73-1
M. Wt: 218.29 g/mol
InChI Key: KTTWBXNQECIUKC-UHFFFAOYSA-N
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Patent
US04999451

Procedure details

In the manner of Example I B, 810 mg of benzyl alcohol was reacted with 1122 mg of ethyl 3,3-dimethyl-4-pentenoate in the presence of 48 mg of sodium ethoxide in 30 ml of toluene to give 1.0 g (65% yield) of benzyl 3,3-dimethyl-4-pentenoate, b.p. 92°-98°/0.1 mm.
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
1122 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:19])([CH:17]=[CH2:18])[CH2:11][C:12](OCC)=[O:13].[O-]CC.[Na+]>C1(C)C=CC=CC=1>[CH3:9][C:10]([CH3:19])([CH:17]=[CH2:18])[CH2:11][C:12]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
810 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
1122 mg
Type
reactant
Smiles
CC(CC(=O)OCC)(C=C)C
Name
Quantity
48 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)OCC1=CC=CC=C1)(C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.